![molecular formula C₁₉H₂₁NO₄ B1140263 rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one CAS No. 98769-79-0](/img/no-structure.png)
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" involves chiral resolution and multi-step chemical reactions. For instance, Prabhakaran et al. (2004) described a method involving the resolution of a related compound with (+) mandelic acid, followed by several chemical transformations to achieve the target compound, indicating its complex synthesis pathway and the importance of chiral purity in its preparation (Prabhakaran, Majo, Mann, & Kumar, 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chiral centers at the 2R,3R positions, which are crucial for its biological and chemical properties. Studies such as those by Lin and Ding (2004) have focused on the enantiomeric resolution and selective methylation of analogs, highlighting the significance of stereochemistry in the synthesis and application of such molecules (Lin & Ding, 2004).
Chemical Reactions and Properties
Chemical reactions involving "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" often focus on its ability to undergo transformations that enhance its activity or modify its chemical structure for specific applications. For example, the study by Sharma et al. (2012) on the rhodium-catalyzed oxidative acylation and intramolecular cyclization demonstrates the compound's reactivity and potential for creating structurally related derivatives (Sharma, Park, Park, & Kim, 2012).
Physical Properties Analysis
The physical properties of "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one," such as solubility, melting point, and optical activity, are crucial for its handling and application in research and industry. While specific studies on these physical properties were not identified in the search, they are typically determined through experimental analysis and are essential for the compound's storage, manipulation, and application in chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are fundamental aspects of "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" research. The work by Son and Lee (2013) on the dynamic kinetic resolution and asymmetric transfer hydrogenation exemplifies the exploration of chemical properties to achieve selective synthesis of stereochemically defined molecules (Son & Lee, 2013).
Applications De Recherche Scientifique
Polyphenols and Their Benefits
Polyphenols, a major class of semi-water-soluble compounds, have been extensively studied for their health benefits against human diseases. Although "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" is not explicitly mentioned, the research on polyphenols suggests a potential framework for studying similar compounds. Polyphenols are known for their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective actions, which could be relevant when considering the biological activities of structurally complex molecules like morpholin-3-ones (Rasouli, Farzaei, & Khodarahmi, 2017).
Analytical Methods for Antioxidant Activity
Given the potential for compounds like "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" to exhibit antioxidant properties, understanding the analytical methods used in determining antioxidant activity is critical. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are essential for evaluating the antioxidant potential of new compounds. This approach is relevant for assessing the health benefits and therapeutic potential of novel molecules (Munteanu & Apetrei, 2021).
Applications in Treating Organic Pollutants
The review on the use of enzymatic approaches for the remediation of organic pollutants highlights the potential application of compounds in enhancing the efficiency of pollutant degradation. While "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" is not directly discussed, the framework for using chemical compounds in environmental remediation provides an avenue for exploring its utility in similar contexts (Husain & Husain, 2007).
Morpholine Derivatives in Pharmaceutical Research
The review on morpholine and pyrans derivatives outlines the broad spectrum of pharmacological activities associated with morpholine derivatives. This includes their role in the design of compounds with diverse pharmacological activities. Such a review indicates the importance of structural features like the morpholine ring in medicinal chemistry and drug design, suggesting potential research applications for "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" (Asif & Imran, 2019).
Orientations Futures
The future directions in the study of “rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to better understand their safety and hazards, and to develop new applications for these compounds .
Propriétés
Numéro CAS |
98769-79-0 |
|---|---|
Nom du produit |
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one |
Formule moléculaire |
C₁₉H₂₁NO₄ |
Poids moléculaire |
327.37 |
Synonymes |
(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



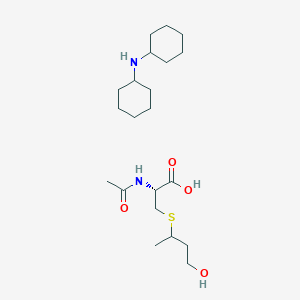
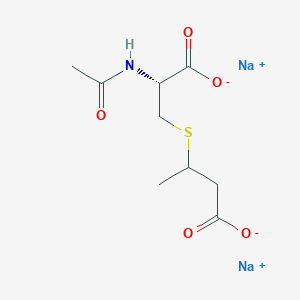
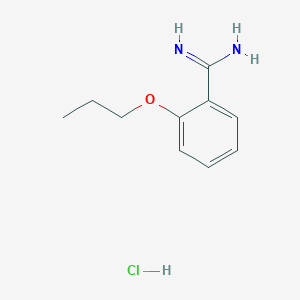
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
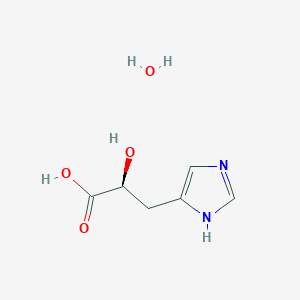
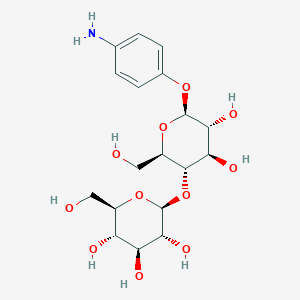
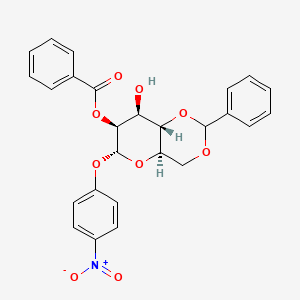
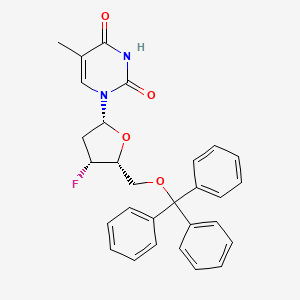
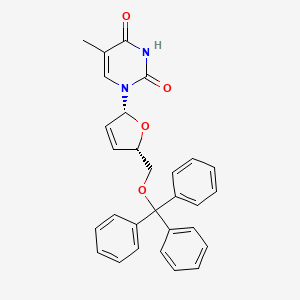
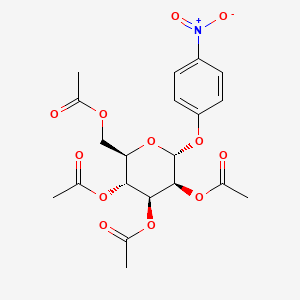
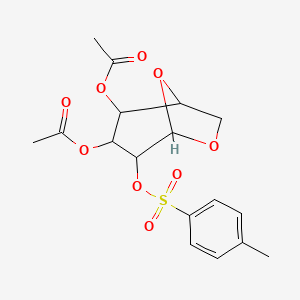
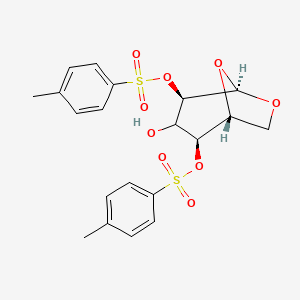
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)